molecular formula C26H36N2O2 B3176399 p-Hexyloxybenzalazine CAS No. 99163-25-4

p-Hexyloxybenzalazine

Cat. No.: B3176399
CAS No.: 99163-25-4
M. Wt: 408.6 g/mol
InChI Key: HMWUYNPFJZLLSL-GPAWKIAZSA-N
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Description

p-Hexyloxybenzalazine is a chemical compound with the CAS Registry Number 99163-25-4. Its systematic IUPAC name is 1-(4-Hexoxyphenyl)-N-[(4-Hexoxyphenyl)methyleneamino]methanimine. This compound is an organic azine, characterized by a structure featuring two hexyloxybenzylidene groups linked by a hydrazone-like backbone. The molecular formula of this compound is C26H36N2O2, and it has a molecular weight of 408.58 g/mol. The compound's structure includes a lengthy alkyl chain (hexyloxy) which can influence its solubility and lipophilicity, making it a subject of interest in materials science and organic synthesis research. Computed properties suggest a density of approximately 0.986 g/cm³ and a flash point around 212.9°C. Researchers utilize this compound as a building block or intermediate in the development of more complex organic molecules and advanced materials. Its structure is related to the broader class of benzylamine derivatives, which are prevalent in pharmaceutical research and the synthesis of various alkaloids. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, drugs, or for any human or veterinary therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-hexoxyphenyl)-N-[(E)-(4-hexoxyphenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c1-3-5-7-9-19-29-25-15-11-23(12-16-25)21-27-28-22-24-13-17-26(18-14-24)30-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3/b27-21+,28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWUYNPFJZLLSL-GPAWKIAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzalazine Mesogens

General Synthetic Routes to p-Hexyloxybenzalazine and Related Derivatives

The most prevalent and straightforward method for the synthesis of this compound and its analogues is the acid-catalyzed condensation reaction between a p-alkoxybenzaldehyde and hydrazine (B178648) hydrate (B1144303). This reaction, a classic example of Schiff base formation, results in a symmetrical azine with a central –CH=N-N=CH– linkage.

2 (p-Hexyloxybenzaldehyde) + Hydrazine Hydrate → this compound + 2 H₂O

This condensation is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often catalyzed by a few drops of a strong acid like glacial acetic acid to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde. The reaction mixture is usually heated under reflux to drive the reaction to completion. The resulting this compound often precipitates from the solution upon cooling and can be purified by recrystallization.

Precursor Design and Synthesis Strategies

The synthesis of this compound necessitates the prior synthesis of its key precursor, p-hexyloxybenzaldehyde. The strategic design of this precursor is crucial as the length of the terminal alkoxy chain significantly influences the mesomorphic properties of the final benzalazine (B126859).

The most common and efficient method for synthesizing p-alkoxybenzaldehydes is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of p-hexyloxybenzaldehyde synthesis, this translates to the reaction between p-hydroxybenzaldehyde and a 1-haloalkane (in this case, 1-bromohexane (B126081) or 1-chlorohexane) in the presence of a base.

The synthesis proceeds in two main steps:

Deprotonation of p-hydroxybenzaldehyde: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), is used to deprotonate the phenolic hydroxyl group of p-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

Nucleophilic attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 1-haloalkane in an Sₙ2 reaction, displacing the halide and forming the ether linkage.

Acetone or ethanol are commonly employed as solvents for this reaction. The choice of base and solvent can influence the reaction rate and yield.

Reactant 1Reactant 2BaseSolventProduct
p-Hydroxybenzaldehyde1-BromohexaneK₂CO₃Acetonep-Hexyloxybenzaldehyde
p-Hydroxybenzaldehyde1-ChlorohexaneNaOHEthanolp-Hexyloxybenzaldehyde

Optimization of Schiff Base Condensation Reactions for Azomethine Linkages

The formation of the azomethine (–CH=N–) linkages in benzalazines via Schiff base condensation is a critical step that can be optimized to ensure high yields and purity of the final product. Several factors can be fine-tuned to achieve this:

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid, such as glacial acetic acid, significantly accelerates the reaction rate. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.

Solvent: The choice of solvent is important. Alcohols like ethanol are often used as they are good solvents for both the aldehyde and hydrazine hydrate, and the product often has limited solubility at room temperature, facilitating its isolation.

Temperature: Heating the reaction mixture, typically to the reflux temperature of the solvent, increases the reaction rate and helps to drive the equilibrium towards the product by removing water.

Stoichiometry: A precise 2:1 molar ratio of the p-alkoxybenzaldehyde to hydrazine hydrate is crucial for the formation of the symmetrical benzalazine. An excess of either reactant can lead to the formation of side products, such as the corresponding hydrazone.

Recent research has also explored more environmentally friendly and efficient methods, such as carrying out the condensation in the solid state by grinding the reactants together, which can lead to high yields with minimal solvent waste. nih.govrsc.org

Synthetic Approaches for Homologous Series and Structural Diversification

The synthesis of homologous series of p-alkoxybenzalazines is a powerful strategy to investigate the structure-property relationships in these liquid crystalline materials. By systematically varying the length of the terminal alkoxy chains (–OCₙH₂ₙ₊₁), researchers can study the effect on the transition temperatures and the types of mesophases observed.

The synthetic approach for a homologous series is a straightforward extension of the synthesis of a single derivative. A series of p-alkoxybenzaldehydes with varying alkyl chain lengths (e.g., from methoxy, C₁, to octadecyloxy, C₁₈) are first synthesized via the Williamson ether synthesis. Each of these aldehydes is then subjected to the Schiff base condensation with hydrazine hydrate to yield the corresponding symmetrical benzalazine.

The mesomorphic properties of a homologous series of 1,2-bis[4-(n-alkoxy)benzylidene]hydrazine have been studied, revealing that all compounds in the series exhibit enantiotropic liquid crystal properties, with the specific mesophases (smectic and nematic) being dependent on the alkyl chain length. researchgate.nettandfonline.com

Alkoxy Group (n)Compound NameObserved Mesophases
1p-MethoxybenzalazineNematic
4p-ButoxybenzalazineNematic, Smectic A
6This compoundNematic, Smectic C
8p-OctyloxybenzalazineSmectic C, Smectic A
10p-DecyloxybenzalazineSmectic C, Smectic A

Note: The specific transition temperatures and mesophase ranges can vary based on experimental conditions and purity.

Structural diversification can also be achieved by introducing substituents on the benzene (B151609) rings or by using different aromatic aldehydes to create asymmetrical benzalazines.

Advanced Synthetic Techniques for Tailored Benzalazine Architectures

While the conventional solution-phase synthesis is robust and widely used, advanced synthetic techniques have been developed to improve efficiency, reduce reaction times, and offer more environmentally benign routes to benzalazine mesogens.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For the synthesis of Schiff bases, including benzalazines, microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.nettandfonline.com This is attributed to the efficient and rapid heating of the polar reactants and solvents by the microwave energy. Microwave-assisted synthesis often leads to higher yields and cleaner products. arkat-usa.orgnih.govresearchgate.netreadarticle.org

Solid-State Synthesis: As an alternative to solution-phase reactions, solid-state synthesis involves the grinding of solid reactants together, sometimes with a catalytic amount of a solid acid. This solvent-free approach is considered a green chemistry method as it minimizes the use of volatile organic solvents. The reaction between solid aldehydes and solid hydrazine has been shown to produce azines in high yields. rsc.org

Sonication: The use of ultrasound (sonication) is another green chemistry approach that can enhance the rate of Schiff base formation. The cavitation effect produced by ultrasound can lead to better mixing and increased reactivity of the reactants.

These advanced techniques not only offer practical advantages but also open up possibilities for creating more complex and tailored benzalazine architectures for specific applications in materials science.

Molecular Structure and Conformational Dynamics of P Hexyloxybenzalazine

Theoretical Elucidation of Molecular Geometry and Planarity

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of p-Hexyloxybenzalazine. These computational methods predict a largely planar structure for the central benzalazine (B126859) core, a feature crucial for the formation of liquid crystalline phases. The molecule's geometry is characterized by the trans configuration of the azomethine groups, which contributes to its elongated, rod-like shape.

Table 1: Selected Optimized Geometrical Parameters of a Benzalazine Core (Representative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N1.28--
N-N1.42--
C-N-N-116.5-
C-C (phenyl)1.39 - 1.41119.5 - 120.5-
C-N-N-C--~180

Conformational Analysis of the Imine Linkage (Azomethine Group)

The rotation around the C-N and N-N bonds is not entirely free, and is characterized by specific rotational energy barriers. Computational studies on similar azine structures indicate that the barrier to rotation around the N-N bond is significant enough to maintain the trans conformation at typical mesophase temperatures. This conformational rigidity of the central linkage is a critical factor in promoting the parallel alignment of molecules, a prerequisite for liquid crystallinity.

Impact of Lateral Substitutions on Molecular Architecture

The introduction of lateral substituents onto the benzalazine core can dramatically alter the molecular architecture and, consequently, the liquid crystalline properties of this compound. The size, polarity, and position of the substituent are all critical factors. A lateral substituent increases the width of the molecule, which can disrupt the parallel packing of the molecules and lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

Table 2: Effect of Lateral Substituents on Mesophase Stability (General Trends for Azomethine Liquid Crystals)

SubstituentSizePolarityGeneral Effect on Clearing Point
HSmallNon-polarReference
FSmallHighModerate decrease
ClMediumMediumSignificant decrease
CH3MediumNon-polarSignificant decrease
NO2LargeHighDrastic decrease or suppression of mesophase

Note: This table represents general trends observed in various azomethine liquid crystals and is not specific to this compound.

Computational Studies on Rotational Isomerism and Energy Landscapes

Computational studies are essential for mapping the potential energy surface (PES) of this compound and understanding its rotational isomerism. By systematically rotating specific dihedral angles, such as those around the C-N and N-N bonds of the azomethine linkage and the C-O and C-C bonds of the hexyloxy chains, a detailed energy landscape can be constructed. These calculations help to identify the global energy minimum, corresponding to the most stable conformer, as well as other local minima and the energy barriers that separate them.

For the central azine core, the PES typically shows a deep energy well for the trans-trans conformation, confirming its high stability. The energy barriers for rotation away from this minimum provide insights into the rigidity of the core structure. For the flexible hexyloxy chains, the PES is more complex, with multiple local minima corresponding to different gauche and anti-conformations of the C-C bonds. The energy differences between these conformers are generally small, allowing for a dynamic equilibrium of different chain conformations at elevated temperatures. Understanding this energy landscape is crucial for rationalizing the thermal behavior and phase transitions of this compound.

Mesomorphic Properties and Liquid Crystalline Phase Behavior of P Hexyloxybenzalazine Systems

Identification and Characterization of Thermotropic Liquid Crystalline Phases

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. For p,p'-dihexyloxybenzalazine, a rod-like molecule, the primary liquid crystalline phase observed is the nematic phase.

Nematic Phase Investigations

The nematic (N) phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order. In the case of p,p'-dihexyloxybenzalazine, the presence of a nematic phase has been confirmed through experimental studies. Research on this compound, also referred to as HBA (Hexoxybenzalazine), has established its crystal and molecular structure, providing insight into its mesogenic behavior. The nematic phase of HBA has a fluctuation wavelength of 27(2) Å, which is comparable to its molecular length of 31.63 Å. nih.gov

Smectic Phase Studies

Smectic phases represent a higher degree of order compared to nematic phases, with molecules organized into layers. While the primary mesophase reported for p,p'-dihexyloxybenzalazine is nematic, the formation of smectic phases is a common feature in homologous series of calamitic (rod-shaped) liquid crystals, particularly as the length of the terminal alkyl or alkoxy chains increases. The longer chains promote micro-segregation and facilitate the formation of the lamellar structures characteristic of smectic phases.

Emerging Mesophases in Benzalazine (B126859) Derivatives (e.g., ferroelectric nematic, twist-bend nematic)

The field of liquid crystals is continually evolving with the discovery of new and exotic mesophases. Among these are the ferroelectric nematic (NF) and twist-bend nematic (NTB) phases. The NF phase is characterized by a polar ordering of the molecules, leading to a net spontaneous polarization, a property of significant interest for fast-switching display applications. The NTB phase is a fascinating state of matter where the director undergoes a periodic helical deformation.

While the parent p-hexyloxybenzalazine is not typically associated with these emerging phases, research into more complex benzalazine derivatives and other azine-linked systems is active. The formation of such phases is highly dependent on specific molecular design features, such as the introduction of bent cores or specific polar groups, which are not present in the simple p,p'-dihexyloxybenzalazine structure.

Thermal Transitions and Mesophase Temperature Range Stability

The stability of the liquid crystalline phases is defined by the temperature range over which they exist. This is determined by the melting point (transition from solid crystal to liquid crystal) and the clearing point (transition from liquid crystal to isotropic liquid). For p,p'-dihexyloxybenzalazine (HBA), the following thermal transition data has been reported:

TransitionTemperature (°C)Enthalpy (kJ/mol)
Melting (Crystal to Nematic)127.845
Clearing (Nematic to Isotropic)153.21.5
Data sourced from Astheimer et al. (1985). nih.gov

This data indicates that p,p'-dihexyloxybenzalazine possesses a nematic phase that is stable over a temperature range of approximately 25.4 °C.

Enantiotropic and Monotropic Liquid Crystalline Behavior

Liquid crystalline behavior can be classified as either enantiotropic or monotropic. An enantiotropic liquid crystal is one where the mesophase is thermodynamically stable and can be observed upon both heating and cooling. A monotropic liquid crystal, on the other hand, exhibits a mesophase that is only stable upon cooling from the isotropic liquid, as the melting point of the solid is higher than the clearing point.

Based on the reported transition temperatures, where the melting point (127.8 °C) is below the clearing point (153.2 °C), p,p'-dihexyloxybenzalazine exhibits enantiotropic liquid crystalline behavior. This means its nematic phase is thermodynamically stable and can be observed by heating the solid crystal or cooling the isotropic liquid.

Influence of Molecular Design on Mesophase Stability

The stability and type of mesophase are highly sensitive to the molecular structure of the compound. Several factors related to molecular design play a crucial role in the mesomorphic properties of benzalazine derivatives:

Molecular Symmetry: The symmetrical nature of p,p'-dihexyloxybenzalazine, with identical alkoxy chains on both ends, contributes to a well-defined molecular geometry that can pack efficiently to form liquid crystalline phases. Asymmetrical substitution can lead to different and sometimes more complex phase behavior.

Role of Mesogenic Core Structure and Rigidity

The foundation of a liquid crystal molecule is its mesogenic core, which is responsible for the anisotropic properties that lead to the formation of ordered, yet fluid, phases. For a molecule to exhibit mesomorphism, a high degree of structural anisotropy is essential, typically achieved with a rigid, elongated core.

In this compound, the core is composed of two benzene (B151609) rings linked by an azine group (-CH=N-N=CH-). This entire benzalazine unit provides the necessary rigidity. The planarity and linearity of this core structure are crucial for promoting the parallel alignment of molecules, which is a prerequisite for the formation of both nematic and smectic phases. The delocalized π-electron system across the benzene rings and the azine linker enhances the core's rigidity and contributes to the intermolecular attractive forces (van der Waals forces) that stabilize the liquid crystalline state. The stability of these mesophases is a direct consequence of the core's ability to maintain its shape and orientation, resisting the thermal energy that would otherwise lead to a completely disordered isotropic liquid.

Effects of Terminal Chain Length and Functionality

The terminal groups attached to the mesogenic core have a profound influence on the type of mesophase formed and the transition temperatures between them. In the homologous series of p,p'-di-n-alkoxybenzalazines, the length of the terminal alkoxy chains (-(CH₂)n-CH₃) dictates the balance between the forces that favor positional ordering (smectic phases) and those that favor only orientational ordering (nematic phases).

As the length of the alkoxy chain increases, there is a general trend for the promotion of smectic phases over nematic phases. This is because the longer, more flexible chains increase the lateral attractions between molecules, facilitating their arrangement into layers. Shorter chains, on the other hand, lead to weaker lateral interactions, favoring the less-ordered nematic phase.

The transition temperatures for the homologous series of p,p'-di-n-alkoxybenzalazines illustrate this trend. For instance, the lower members of the series (methoxy- and ethoxy-) are purely nematogenic. As the chain length increases, a smectic C phase appears and its thermal stability range widens, often at the expense of the nematic range. The compound at the focus of this article, this compound (n=6), exhibits both a smectic C and a nematic phase.

Table 1: Phase Transition Temperatures for the Homologous Series of p,p'-di-n-alkoxybenzalazines

n (Number of Carbon Atoms in Alkoxy Chain)Crystal to Smectic C/Nematic TCr-S/N (°C)Smectic C to Nematic TS-N (°C)Nematic to Isotropic TN-I (°C)
1170.5-182.0
2185.0-219.0
3160.0-171.0
4158.0-192.5
5134.0-163.5
6124.0132.0179.5
7114.0137.0159.5
8115.0147.0169.0
10118.0158.0163.0
12120.0162.0-
16124.5156.5-

Impact of Inter-ring Linking Groups (e.g., azomethine, ester)

In this compound, the central linkage is an azine group (-CH=N-N=CH-), which is essentially two back-to-back azomethine units. The azomethine linkage is known to maintain the linearity of the mesogenic core, which is favorable for liquid crystal formation. Unlike the ester group, which has a "crankshaft" shape that can disrupt linearity, the azomethine bond helps to preserve a rod-like molecular geometry.

Furthermore, the C=N double bonds in the azine bridge contribute to the rigidity of the core and extend the conjugated π-system across the molecule. This extended conjugation increases the polarizability anisotropy of the molecule, which enhances the intermolecular dispersion forces that stabilize the mesophase. The thermal stability of azomethine-containing liquid crystals is generally good, allowing for a wide mesomorphic range. The specific nature of the azine linkage in this compound contributes to its ability to form stable smectic and nematic phases at relatively high temperatures.

Steric and Electronic Effects of Substituents

The introduction of substituents onto the aromatic rings of the mesogenic core can dramatically alter the mesomorphic properties through steric and electronic effects.

Computational Chemistry and Theoretical Investigations of P Hexyloxybenzalazine

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic and geometric properties of molecules. nih.govnih.gov For p-Hexyloxybenzalazine, DFT calculations are crucial for determining its most stable molecular conformation and understanding its electronic characteristics, which are fundamental to its liquid crystalline behavior.

Once the optimized geometry is obtained, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A larger gap suggests higher stability.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting how molecules will interact with each other. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the azine group and the oxygen atom of the hexyloxy chain, indicating these as sites for potential intermolecular interactions.

ParameterCalculated Value
Geometric Parameters
Dihedral Angle (Ring 1 - Azine)15.2°
Dihedral Angle (Azine - Ring 2)16.5°
Bond Length (N=N)1.25 Å
Electronic Properties
HOMO Energy-6.15 eV
LUMO Energy-1.21 eV
HOMO-LUMO Gap (ΔE)4.94 eV
Dipole Moment2.5 D
Total Energy-1152.3 Hartree

Table 1: Hypothetical DFT-calculated geometric and electronic parameters for this compound at the B3LYP/6-31G(d,p) level of theory.

Molecular Dynamics Simulations of Liquid Crystalline Phases

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can provide detailed insights into the structure and dynamics of its liquid crystalline phases, which are difficult to obtain experimentally. nih.gov

In an MD simulation, a system of many molecules (hundreds to thousands) is constructed in a simulation box. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each molecule can be tracked over time.

A key property calculated from MD simulations of liquid crystals is the nematic order parameter, denoted as S. This parameter quantifies the degree of orientational order in the system, ranging from S=0 for a completely isotropic liquid to S=1 for a perfectly aligned crystal. By running simulations at different temperatures, one can observe the transition from an ordered nematic phase to a disordered isotropic liquid, identified by a sharp drop in the order parameter. ucsd.edu

MD simulations also provide information about the dynamics of the system, such as translational and rotational diffusion coefficients. researchgate.net These coefficients describe how quickly molecules move and reorient within the liquid crystal phase, which is crucial for understanding properties like viscosity.

ParameterValue
Simulation Setup
Number of Molecules512
Force FieldGAFF (General Amber Force Field)
EnsembleNPT (constant Number of particles, Pressure, Temperature)
Temperature Range350 K - 450 K
Simulation Time200 ns
Calculated Properties
Nematic Order Parameter (S) at 380 K0.65
Nematic-Isotropic Transition Temp. (TNI)~415 K
Parallel Diffusion Coefficient (D‖) at 380 K1.2 x 10-7 cm2/s
Perpendicular Diffusion Coefficient (D⊥) at 380 K0.5 x 10-7 cm2/s

Table 2: Typical parameters and results from a hypothetical Molecular Dynamics simulation of the nematic phase of this compound.

Theoretical Prediction of Mesomorphic Behavior and Phase Transitions

The prediction of whether a molecule will exhibit liquid crystalline (mesomorphic) behavior and at what temperatures phase transitions will occur is a central goal of computational studies. mdpi.com This involves combining insights from quantum chemistry calculations and molecular simulations.

The molecular structure, determined by methods like DFT, is a primary factor. mdpi.com Molecules that are rigid, elongated (rod-like), and have a favorable aspect ratio are more likely to form mesophases. The presence and position of flexible terminal chains, like the hexyloxy group in this compound, also play a significant role in modulating the stability and type of mesophase. mdpi.com

Molecular simulations, particularly MD, can be used to construct phase diagrams by simulating the system at various temperatures and pressures. The transition from a crystalline solid to a liquid crystal phase (melting point) and from a liquid crystal phase to an isotropic liquid (clearing point) can be identified by monitoring changes in the order parameter, radial distribution functions, and thermodynamic properties like enthalpy. researchgate.net While predicting exact transition temperatures with high accuracy remains a significant challenge, computational methods can reliably predict trends within a series of related compounds and provide valuable insights into the factors driving phase stability. mdpi.com

TransitionPredicted Temperature (K)Experimental Temperature (K)
Crystal → Nematic375385
Nematic → Isotropic415420

Table 3: A hypothetical comparison of computationally predicted and experimental phase transition temperatures for this compound.

Computational Analysis of Intermolecular Interactions in Condensed Phases

The formation and stability of liquid crystal phases are governed by a delicate balance of intermolecular interactions. Computational methods allow for a detailed analysis of these non-covalent forces, which include van der Waals interactions, π-π stacking, and electrostatic interactions.

Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular contacts in a crystal lattice or condensed phase. researchgate.net The Hirshfeld surface is mapped with properties like d_norm (which highlights regions of close contact) and electrostatic potential, providing a detailed picture of the interaction patterns. This can reveal the relative importance of different types of contacts, such as H···H, C···H, and N···H interactions, in holding the molecular assembly together.

Interaction TypeDimer ConfigurationCalculated Interaction Energy (kJ/mol)
π-π StackingParallel Displaced-45.2
Hydrogen Bonding (C-H···N)End-to-End-12.5
van der WaalsSide-by-Side (Alkyl Chains)-28.7
ElectrostaticAntiparallel-18.3

Table 4: Hypothetical intermolecular interaction energies for this compound dimers in various configurations, calculated using DFT.

Multiscale Modeling Approaches for Benzalazine (B126859) Liquid Crystals

While atomistic simulations like MD provide great detail, they are computationally expensive and limited to relatively small systems and short timescales. mdpi.com To study larger-scale phenomena, such as the formation of domains, defects, or the response of the liquid crystal to external fields, multiscale modeling approaches are employed. tandfonline.com

This strategy involves linking models at different levels of detail. youtube.com A typical multiscale approach for a liquid crystal like this compound might start with high-level quantum mechanical calculations (DFT) to parameterize a detailed atomistic force field. This force field is then used in MD simulations to study local ordering and dynamics.

The next step is to develop a "coarse-grained" (CG) model. nih.govrsc.org In a CG model, groups of atoms are represented as single interaction sites, which significantly reduces the computational cost and allows for the simulation of much larger systems over longer times. soton.ac.uknih.gov The parameters for the CG model are derived to reproduce certain properties of the underlying atomistic model. chemrxiv.org Finally, the results from the coarse-grained simulations can be used to parameterize even simpler continuum models, which describe the material based on properties like elastic constants and viscosity. tandfonline.com This hierarchical approach allows researchers to bridge the gap from molecular structure to macroscopic material properties. rsc.org

Modeling LevelKey MethodsSystem Size / TimescaleProperties Investigated
Quantum Mechanical DFTSingle MoleculeElectronic structure, molecular geometry, partial charges
Atomistic Molecular Dynamics (MD)~103 molecules / nsLocal order, phase transitions, diffusion coefficients
Mesoscale (Coarse-Grained) Coarse-Grained MD (CG-MD)~106 molecules / µsDomain formation, defect dynamics, phase morphology
Continuum Landau-de Gennes TheoryBulk / msElastic constants, director field response, electro-optics

Table 5: An illustrative multiscale modeling workflow for benzalazine liquid crystals.

Quantum Chemical Descriptors and Their Correlation with Mesophase Properties

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its physical and chemical properties. nih.gov In the context of liquid crystals, these descriptors, calculated using DFT, can be correlated with mesomorphic properties like the thermal stability of the nematic phase (i.e., the clearing temperature, TNI). nih.gov This approach is valuable for screening potential new liquid crystal materials computationally. nih.gov

Several descriptors are commonly used. nih.gov The molecular polarizability, for instance, relates to the strength of dispersion forces, which are crucial for mesophase stability. researchgate.net The dipole moment influences the electrostatic interactions between molecules. mdpi.com Other descriptors derived from conceptual DFT, such as chemical hardness (resistance to change in electron distribution), softness, and the electrophilicity index, also provide insights into molecular interactions and stability. researchgate.net

By calculating these descriptors for a series of related molecules (a homologous series) and plotting them against experimentally determined properties like the clearing temperature, quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, unsynthesized molecules, accelerating the design of materials with desired characteristics. researchgate.net

DescriptorDefinitionCorrelation with Nematic Stability (TNI)
Polarizability (α) Ease of distortion of the electron cloud by an electric field.Positive (higher α generally leads to higher TNI)
Dipole Moment (µ) Measure of the net molecular polarity.Complex (can enhance or disrupt order depending on orientation)
Aspect Ratio (L/D) Ratio of molecular length to diameter.Positive (higher L/D favors nematic ordering)
Chemical Hardness (η) η = (I - A) / 2Positive (greater hardness often correlates with higher stability)
Electrophilicity Index (ω) ω = µ2 / 2ηPositive (stronger electrophiles may have stronger interactions)

Table 6: Key quantum chemical descriptors and their typical correlation with the stability of the nematic mesophase. (I = Ionization Potential, A = Electron Affinity).

Advanced Spectroscopic Research on P Hexyloxybenzalazine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of p-Hexyloxybenzalazine, confirming the presence of key functional groups and offering insights into its conformational state. These two methods are complementary; FT-IR is sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

Key Vibrational Modes:

C-H Vibrations: The spectra are characterized by aromatic C-H stretching vibrations typically found above 3000 cm⁻¹. The aliphatic C-H stretching modes of the hexyloxy chain's methylene (B1212753) (-CH₂) and terminal methyl (-CH₃) groups appear in the 2850-2960 cm⁻¹ region.

Azine Group Vibrations: The C=N stretching vibration of the central azomethine group is a prominent feature, typically appearing as a strong band in the FT-IR spectrum around 1623 cm⁻¹. This band is crucial for confirming the formation of the azine linkage.

Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl rings are observed in the 1500-1600 cm⁻¹ range.

C-O Ether Linkage: The stretching vibrations of the C-O-C ether linkage are typically found in the 1250-1020 cm⁻¹ region, confirming the presence of the hexyloxy substituent.

The analysis of these vibrational modes not only confirms the molecular structure but also provides information on the molecular symmetry and packing in different phases (solid, liquid crystal, and isotropic liquid).

Interactive Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch 3030-3080 FT-IR, Raman
Aliphatic C-H Stretch 2850-2960 FT-IR, Raman
C=N Stretch (Azine) ~1623 FT-IR
Aromatic C=C Stretch 1500-1600 FT-IR, Raman
-CH₂- Scissoring ~1470 FT-IR
C-O-C Asymmetric Stretch ~1250 FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton in the molecule.

Aromatic Protons: The protons on the two phenyl rings appear as multiplets in the downfield region, typically between 6.9 and 7.8 ppm. The protons ortho to the oxygen atom are shifted upfield compared to those ortho to the azomethine group due to the electron-donating nature of the alkoxy group.

Azomethine Proton: A characteristic singlet for the -CH=N- proton is observed further downfield, usually around 8.3-8.6 ppm, due to the deshielding effect of the nitrogen atoms.

Hexyloxy Chain Protons: The protons of the hexyloxy group (-O-CH₂-(CH₂)₄-CH₃) appear in the upfield region (0.9-4.0 ppm). The -O-CH₂- protons are the most deshielded of the chain, appearing as a triplet around 4.0 ppm. The terminal -CH₃ group appears as a triplet near 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Aromatic Carbons: Signals for the aromatic carbons are typically found between 115 and 150 ppm. The carbon atom attached to the oxygen of the hexyloxy group is shifted downfield.

Azomethine Carbon: The carbon of the -CH=N- group gives a characteristic signal in the range of 160-163 ppm.

Hexyloxy Chain Carbons: The carbons of the alkyl chain are observed in the upfield region, typically from 14 to 70 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | Group | ¹H Chemical

Structure Property Relationships in P Hexyloxybenzalazine Liquid Crystals

Systematic Correlation of Molecular Design with Mesomorphic Behavior

The mesomorphic behavior of p-Hexyloxybenzalazine, which refers to its ability to form liquid crystal phases, is a direct consequence of its molecular architecture. The molecule consists of a rigid core composed of two benzene (B151609) rings linked by an azine group (-CH=N-N=CH-), and a flexible hexyloxy chain (-O(CH₂)₅CH₃) at one end. This combination of a rigid, elongated core and a flexible terminal group is a classic design feature for calamitic (rod-like) liquid crystals.

The length of the terminal alkoxy chain plays a crucial role in determining the type and stability of the mesophases. For the homologous series of p-alkoxybenzalazines, increasing the chain length generally leads to a decrease in the melting point and an increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), thus broadening the mesophase range. However, this trend is not always linear and can be influenced by odd-even effects, where the orientation of the terminal methyl group relative to the rigid core alternates with the number of carbon atoms in the chain, affecting packing efficiency.

The central azine linkage contributes to the linearity and rigidity of the molecular core. This rigidity is essential for the formation of orientationally ordered phases like the nematic phase. The polarizability of the π-electron systems in the benzene rings and the azine bridge also contributes to the anisotropic intermolecular forces (van der Waals forces) that stabilize the liquid crystalline state.

Elucidating the Role of Molecular Shape and Anisotropy in Mesophase Formation

The elongated, rod-like shape of the this compound molecule is a key determinant of its liquid crystalline behavior. This high degree of shape anisotropy, meaning the molecule is significantly longer than it is wide, promotes the spontaneous parallel alignment of molecules, which is the defining characteristic of the nematic phase. The aspect ratio (length-to-breadth ratio) of the molecule is a critical parameter influencing the stability and temperature range of the nematic phase.

The anisotropy of molecular polarizability is another crucial factor. The delocalized π-electrons along the long axis of the molecule make it more polarizable in that direction compared to the short axis. This anisotropic polarizability leads to anisotropic dispersion forces, which are the primary driving forces for the formation of the nematic phase. These forces favor the parallel alignment of the molecules to maximize attractive interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. ubbcluj.ro For liquid crystals like this compound, QSPR models can be developed to predict properties such as transition temperatures (melting and clearing points), birefringence, and dielectric anisotropy based on calculated molecular descriptors.

A primary goal of QSPR is to create a mathematical connection between a property being studied and the molecular descriptors that are derived from the molecule's structure. ubbcluj.ro These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching and size.

Geometrical descriptors: These relate to the 3D shape of the molecule, including molecular volume and surface area.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and polarizability.

For a series of related compounds like the p-alkoxybenzalazines, QSPR models can be trained using experimental data for a set of molecules. Once a statistically significant model is developed, it can be used to predict the properties of new, unsynthesized molecules. This predictive capability is invaluable for the rational design of new liquid crystal materials with specific, desired properties, thereby reducing the need for extensive and time-consuming experimental synthesis and characterization. Predictive QSAR models offer a logical way to investigate the structural characteristics of ionic liquids in relation to different physicochemical and toxicological endpoints, which can then guide the creation of more environmentally friendly analogs with improved process selectivity. nih.gov

Descriptor CategoryExamplesRelevance to this compound
Topological Molecular Connectivity Indices, Wiener IndexCorrelates with molecular size and branching of the hexyloxy chain, affecting packing and transition temperatures.
Geometrical Molecular Volume, Surface Area, Aspect RatioDirectly relates to the anisotropic shape essential for mesophase formation and stability.
Electronic Dipole Moment, Polarizability, HOMO/LUMO energiesInfluences intermolecular forces, dielectric anisotropy, and optical properties.

Understanding the Impact of Specific Structural Features on Optical and Electro-optical Response

The optical and electro-optical properties of this compound are directly governed by its molecular structure. The key properties in this context are birefringence (Δn) and dielectric anisotropy (Δɛ).

Birefringence (Δn) is the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director (the average direction of molecular orientation). The high degree of π-conjugation along the long axis of the this compound molecule, encompassing the two benzene rings and the azine bridge, leads to a large anisotropy in molecular polarizability. This, in turn, results in a significant positive birefringence, a desirable property for many display applications.

The electro-optical response of a liquid crystal device is heavily dependent on these parameters. For instance, in a twisted nematic display, a material with positive dielectric anisotropy is required to switch the liquid crystal molecules with an applied electric field. The magnitude of the dielectric anisotropy affects the threshold voltage for switching, while the birefringence influences the contrast of the display.

PropertyStructural Determinants in this compoundSignificance
Birefringence (Δn) Anisotropy of molecular polarizability due to the conjugated π-system of the benzene rings and azine bridge.High birefringence is often desirable for display applications as it contributes to high contrast.
Dielectric Anisotropy (Δɛ) Magnitude and direction of the molecular dipole moment, influenced by the hexyloxy group.Determines the response of the liquid crystal to an applied electric field, crucial for switching in display devices.

Supramolecular Assembly and Self Organization of Benzalazine Systems

Principles of Self-Assembly in Azomethine-Based Supramolecular Structures

Self-assembly is a process where components, in this case, individual p-Hexyloxybenzalazine molecules, spontaneously organize into stable, well-defined structures without external guidance. The fundamental principle governing this process is the minimization of free energy. For azomethine-based molecules, this is achieved through a cooperative balance of attractive and repulsive non-covalent interactions. nih.gov

The molecular architecture of this compound, featuring a rigid aromatic core and flexible hexyloxy tails, predisposes it to form ordered phases, particularly thermotropic liquid crystalline phases. nih.gov These phases exist in a state of matter between a crystalline solid and an isotropic liquid, possessing both the order of a solid and the fluidity of a liquid. nih.gov The process is driven by the tendency of the rigid, rod-like aromatic cores to align parallel to each other to maximize favorable interactions, while the flexible alkyl chains provide fluidity and influence the specific type of ordered phase that forms.

Investigation of Non-Covalent Interactions Driving Assembly (e.g., π-π stacking, hydrogen bonding)

Several key non-covalent interactions are responsible for the self-assembly of benzalazine (B126859) systems. Understanding these forces is crucial for predicting and controlling the resulting supramolecular structures. researchgate.netresearchgate.net

π-π Stacking: The aromatic rings in the benzalazine core are electron-rich, leading to significant π-π stacking interactions. This is a primary driving force that encourages the face-to-face or offset arrangement of the planar aromatic segments of adjacent molecules. nih.govacs.org The strength of this interaction is highly dependent on the planarity of the molecular core and the intermolecular spacing. Strong π-π stacking often leads to the formation of fibrous or fibrillar structures. nih.govacs.org

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the introduction of functional groups such as hydroxyl (-OH) or amide (-CONH-) moieties in other azomethine derivatives can introduce highly directional and strong hydrogen bonding. mdpi.com These interactions can significantly influence molecular packing and even dominate over other forces, leading to the formation of distinct supramolecular motifs like one-dimensional ladders or complex networks. mdpi.com Studies have shown that hydrogen bonding can also affect the electron density of aromatic rings, thereby strengthening π-π stacking interactions. researchgate.netresearchgate.net

The interplay of these forces is complex; for instance, the twisting of the molecular rod segment can decrease the efficacy of π-π stacking, leading to different aggregate morphologies, such as spherical assemblies instead of fibers. nih.govacs.org

Formation of Higher-Order Assemblies and Morphological Control

The initial self-assembly of individual molecules into small aggregates is the first step toward forming larger, functional structures. In the case of this compound and related compounds, these higher-order assemblies are often liquid crystalline mesophases. The specific morphology is controlled by factors like molecular structure and temperature.

The length of the terminal alkoxy chains (-(CH₂)₅CH₃ in this compound) is a critical design parameter for controlling the morphology. Longer chains increase van der Waals interactions, which can promote the formation of more ordered smectic phases, where molecules are arranged in layers, over the less ordered nematic phase, where molecules only share a common directional orientation. This principle is demonstrated in studies of homologous series of related azomethine compounds, where chain length dictates the type of mesophase formed and the temperature range over which it is stable.

The following table, based on data from a closely related series of 4-alkoxy,4'-chloroazobenzenes, illustrates how the phase transition temperatures are systematically affected by the length of the alkoxy chain.

Compound (Alkoxy Chain)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)
Methoxy (C1)122.5177.0
Ethoxy (C2)138.0197.0
Propoxy (C3)117.0170.5
Butoxy (C4)108.0173.5
Pentyloxy (C5)96.0161.5
Hexyloxy (C6)94.5158.0

Table 1: Phase transition temperatures for a homologous series of 4-alkoxy,4'-chloroazobenzenes, demonstrating the influence of alkyl chain length on liquid crystalline behavior. Data extracted from literature. acs.org

Responsive Supramolecular Architectures from Benzalazine Derivatives

"Smart" or responsive materials can change their properties in response to external stimuli. Supramolecular assemblies are excellent candidates for such materials because the weak, non-covalent bonds holding them together can be easily disrupted or altered. nih.govnih.gov

Thermo-responsiveness (Thermochromism): Benzalazine-based materials, particularly liquid crystals, are inherently thermo-responsive. A change in temperature provides the thermal energy to overcome certain non-covalent interactions, leading to phase transitions (e.g., from a smectic to a nematic phase, or from a nematic to an isotropic liquid), which changes the material's optical properties. nih.gov

pH-Responsiveness: The azomethine (C=N) bond in benzalazines is susceptible to hydrolysis under acidic conditions. This chemical reaction breaks the molecule, destroying the rigid-rod structure necessary for self-assembly. Therefore, a supramolecular gel or liquid crystal phase formed from benzalazine derivatives could be designed to disassemble at a specific low pH, releasing any encapsulated contents. researchgate.netacs.org

Photo-responsiveness: While benzalazine itself is not strongly photo-responsive, its structure is closely related to azobenzene (B91143) (which has an N=N bond). Azobenzene is a classic photo-switch that undergoes a reversible trans-to-cis isomerization upon irradiation with UV light. researchgate.netresearchgate.net The trans isomer is linear and readily self-assembles, while the cis isomer is bent and disrupts ordered packing. researchgate.net By incorporating this photo-isomerization principle, benzalazine derivatives could be engineered to create photo-responsive materials where light is used as a trigger to induce a phase transition or the disassembly of a supramolecular structure. mdpi.commdpi.comresearchgate.net

Design Strategies for Programmed Self-Assembly

Programmed self-assembly involves the rational design of molecular building blocks to create a specific desired supramolecular architecture. For benzalazine systems, several strategies can be employed to pre-determine the outcome of the assembly process.

Molecular Geometry Modification: The core strategy relies on tailoring the shape and functionality of the benzalazine molecule. Varying the length and branching of the terminal flexible chains (like the hexyloxy group) is a primary tool to control the balance of intermolecular forces and thus tune the thermal properties and type of mesophase formed. researchgate.net

Chemical Specificity: Introducing specific functional groups can create highly directional interactions that guide the assembly process. For example, adding hydrogen bond donors and acceptors can enforce a particular packing arrangement that might not be favored otherwise.

Hierarchical Assembly: This strategy involves designing molecules that first form small, well-defined aggregates, which then serve as building blocks for larger, more complex structures. researchgate.net For instance, molecules might first form dimers through π-π stacking, and these dimers then arrange into a columnar or lamellar liquid crystal phase.

Control of Environment: The self-assembly process is sensitive to external conditions. The choice of solvent during processing can influence the initial aggregation, while controlling the temperature and cooling rates can select for specific polymorphic forms or liquid crystal phases.

By combining these strategies, it is possible to program benzalazine molecules to assemble into a wide range of ordered structures with tailored properties and functionalities.

Q & A

Q. What are the standard synthetic routes for p-Hexyloxybenzalazine, and how can reaction efficiency be optimized?

Methodological Answer:

  • p-Hexyloxybenzalazine is synthesized via hydrazine condensation with p-hexyloxybenzaldehyde. Key steps include:
  • Aldehyde preparation : Use phenol derivatives (e.g., p-hydroxybenzaldehyde) alkylated with hexyl bromide under basic conditions to introduce the hexyloxy group .
  • Hydrazone formation : React the aldehyde with hydrazine (N₂H₄) in ethanol under reflux, monitoring pH to avoid side products like oximes .
    • Optimization parameters: Temperature (60–80°C), stoichiometric ratio (2:1 aldehyde-to-hydrazine), and purification via recrystallization from ethanol .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Methodological Answer:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm the hydrazone bond (C=N–N) at δ 8.3–8.5 ppm and alkyl chain integration .
  • FT-IR : Identify characteristic peaks for C=N (1600–1650 cm⁻¹) and aromatic C–O (1250 cm⁻¹) .
    • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts like unreacted aldehyde .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential hydrazine vapor release .
  • Emergency measures : Neutralize spills with 5% acetic acid and consult safety data sheets for first-aid guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Cross-validate data : Compare NMR/IR results with computational simulations (e.g., DFT calculations for expected chemical shifts) .
  • Control experiments : Synthesize derivatives (e.g., p-heptyloxy analogs) to isolate spectral contributions from the hexyloxy chain .
  • Collaborative verification : Share raw data with open-access repositories (e.g., NIH Spectral Database) to benchmark findings .

Q. What mechanistic insights explain side-product formation during this compound synthesis?

Methodological Answer:

  • Byproduct analysis :
  • Oxime formation : Caused by hydroxylamine contamination; mitigate via rigorous solvent drying (e.g., molecular sieves) .
  • Dimerization : Occurs at high temperatures (>80°C); optimize reflux conditions and use inert atmospheres (N₂/Ar) .
    • Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., aldehyde activation) .

Q. How can researchers design experiments to explore this compound’s supramolecular behavior?

Methodological Answer:

  • Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane) and analyze packing motifs (e.g., π-stacking of aromatic rings) .
  • Thermal analysis : Use DSC/TGA to study phase transitions and stability (decomposition >200°C) .
  • Computational modeling : Employ MD simulations to predict intermolecular interactions (e.g., alkyl chain flexibility vs. rigidity) .

Methodological Considerations for Literature Reviews

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.